6-(2-Isopropyl-5-methylphenoxy)hexanal
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Overview
Description
6-(2-Isopropyl-5-methylphenoxy)hexanal is an organic compound with the molecular formula C16H24O2 It is a derivative of phenol and is characterized by the presence of an aldehyde group attached to a hexane chain, which is further substituted with an isopropyl and methyl group on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Isopropyl-5-methylphenoxy)hexanal typically involves the reaction of 2-isopropyl-5-methylphenol with hexanal under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the phenol reacts with hexanal to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid-supported catalysts, such as alumina-supported alkali metal hydroxides, can further enhance the efficiency of the reaction by providing a reusable and stable catalytic surface .
Chemical Reactions Analysis
Types of Reactions
6-(2-Isopropyl-5-methylphenoxy)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, where substituents such as nitro, halogen, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-(2-Isopropyl-5-methylphenoxy)hexanoic acid.
Reduction: 6-(2-Isopropyl-5-methylphenoxy)hexanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2-Isopropyl-5-methylphenoxy)hexanal has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 6-(2-Isopropyl-5-methylphenoxy)hexanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the phenoxy ring can interact with hydrophobic pockets in target proteins, enhancing the binding affinity and specificity. These interactions can result in the inhibition or activation of specific biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylphenol (Thymol): A monoterpene phenol with similar structural features but lacking the aldehyde group.
6-(2-Isopropyl-5-methylphenoxy)hexanoic acid: The oxidized form of 6-(2-Isopropyl-5-methylphenoxy)hexanal.
6-(2-Isopropyl-5-methylphenoxy)hexanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a phenoxy ring with isopropyl and methyl substitutions. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H24O2 |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
6-(5-methyl-2-propan-2-ylphenoxy)hexanal |
InChI |
InChI=1S/C16H24O2/c1-13(2)15-9-8-14(3)12-16(15)18-11-7-5-4-6-10-17/h8-10,12-13H,4-7,11H2,1-3H3 |
InChI Key |
BLYARBDYPRPVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCCC=O |
Origin of Product |
United States |
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